Multikinase Inhibitory Activity of N-(2-aminoethyl)piperidine-4-carboxamide-Derived Scaffold vs. Standard of Care Imatinib
A derivative of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold, compound 6b, exhibited anti-proliferative IC50 values of 11.3 μM against HepG2 liver cancer cells and 4.5 μM against K562 leukemia cells [1]. In a normal liver cell cytotoxicity assay (QSG7701 and HL7702), compound 6b demonstrated a toxic effect similar to the positive control imatinib, while most other derivatives in the series showed less than 35% inhibition at 100 μM [1]. This establishes the 4-carboxamide scaffold as a privileged starting point for multikinase inhibitor design with a defined activity and toxicity window.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 6b: IC50 = 11.3 μM (HepG2), 4.5 μM (K562) |
| Comparator Or Baseline | Imatinib (positive control): Similar toxic effect on normal liver cells |
| Quantified Difference | Compound 6b showed comparable toxicity to imatinib on normal hepatocytes, while >65% of the series showed <35% inhibition at 100 μM. |
| Conditions | In vitro cell viability assays: HepG2 human liver cancer, K562 human chronic myeloid leukemia, QSG7701/HL7702 normal liver cells. |
Why This Matters
This data quantifies the specific multikinase inhibitory potential of derivatives built on the 4-carboxamide scaffold, providing a scientifically justified basis for its selection over uncharacterized piperidine isomers in cancer research programs.
- [1] Jin, F., et al. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorg. Med. Chem. 2013, 21 (18), 5694–5706. DOI: 10.1016/j.bmc.2013.07.026. View Source
